molecular formula C12H10Cl2N2OS B15214608 3-(2,6-Dichlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 89069-39-6

3-(2,6-Dichlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B15214608
CAS No.: 89069-39-6
M. Wt: 301.2 g/mol
InChI Key: FLMYFASJAXBEMO-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidinone core substituted with dichlorophenyl and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzaldehyde with thiourea to form the corresponding thiourea derivative. This intermediate is then subjected to cyclization with methyl iodide under basic conditions to yield the desired pyrimidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methylthio groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

89069-39-6

Molecular Formula

C12H10Cl2N2OS

Molecular Weight

301.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-6-methyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C12H10Cl2N2OS/c1-7-6-10(17)16(12(15-7)18-2)11-8(13)4-3-5-9(11)14/h3-6H,1-2H3

InChI Key

FLMYFASJAXBEMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)SC)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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